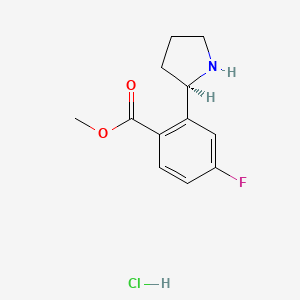

Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride

CAS No.:

Cat. No.: VC13706029

Molecular Formula: C12H15ClFNO2

Molecular Weight: 259.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15ClFNO2 |

|---|---|

| Molecular Weight | 259.70 g/mol |

| IUPAC Name | methyl 4-fluoro-2-[(2R)-pyrrolidin-2-yl]benzoate;hydrochloride |

| Standard InChI | InChI=1S/C12H14FNO2.ClH/c1-16-12(15)9-5-4-8(13)7-10(9)11-3-2-6-14-11;/h4-5,7,11,14H,2-3,6H2,1H3;1H/t11-;/m1./s1 |

| Standard InChI Key | QFYRJXJAORPWAY-RFVHGSKJSA-N |

| Isomeric SMILES | COC(=O)C1=C(C=C(C=C1)F)[C@H]2CCCN2.Cl |

| SMILES | COC(=O)C1=C(C=C(C=C1)F)C2CCCN2.Cl |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)F)C2CCCN2.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride has the molecular formula C₁₂H₁₅ClFNO₂ and a molecular weight of 259.70 g/mol . The (R)-configuration at the pyrrolidine ring’s second carbon dictates its chiral properties, which are crucial for interactions with biological targets. The compound’s IUPAC name is methyl 4-fluoro-2-[(2R)-pyrrolidin-2-yl]benzoate hydrochloride, and its isomeric SMILES string is COC(=O)C1=C(C=C(C=C1)F)[C@H]2CCCN2.Cl.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅ClFNO₂ | |

| Molecular Weight | 259.70 g/mol | |

| CAS Number | 1391580-47-4 | |

| XLogP3 | 2.1 (predicted) | |

| Hydrogen Bond Donors | 2 (NH⁺, HCl) |

The fluorine atom’s electronegativity and the pyrrolidine ring’s basicity contribute to the compound’s polarity, enabling solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of this compound typically begins with methyl 4-fluoro-2-bromobenzoate, which undergoes a palladium-catalyzed coupling with (R)-pyrrolidine-2-boronic acid. A recent transition metal-free protocol reported in Green Chemistry utilizes a donor-acceptor complex under UV light (395 nm) to achieve C–N bond formation, yielding the product in 78% isolated yield . Key steps include:

-

Borylation: Conversion of the bromo intermediate to a boronic ester.

-

Suzuki-Miyaura Coupling: Cross-coupling with (R)-pyrrolidine-2-boronic acid.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Source |

|---|---|---|

| Catalyst | None (photochemical) | |

| Light Source | 395 nm LED | |

| Solvent | Acetonitrile | |

| Temperature | Room temperature | |

| Reaction Time | 48 hours |

This method avoids transition metals, reducing purification challenges and aligning with green chemistry principles .

Structural Elucidation and Analytical Data

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (500 MHz, CDCl₃): Signals at δ 3.62–3.55 ppm (pyrrolidine CH₂), 7.05 ppm (aromatic H), and 5.85 ppm (NH⁺) confirm the structure .

-

¹³C NMR: Peaks at δ 166.88 ppm (ester carbonyl) and 144.63 ppm (fluoro-substituted aromatic carbon) validate functional groups .

Mass Spectrometry (MS):

-

HRMS (ESI): [M−H]⁻ at m/z 259.1346 matches the theoretical mass.

| Parameter | Value | Source |

|---|---|---|

| Storage Temperature | 2–8°C | |

| Stability | 6 months at −20°C | |

| PPE Requirements | Gloves, lab coat, eye protection |

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume